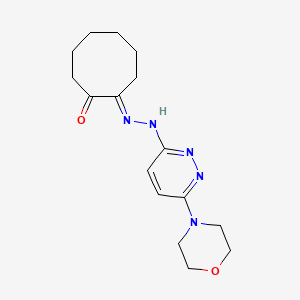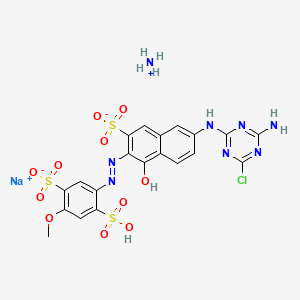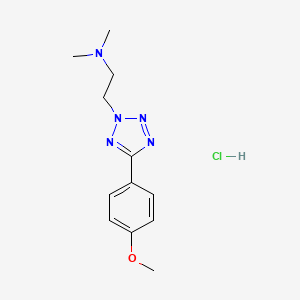
Terodiline hydrochloride, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terodiline hydrochloride, ®-, is a pharmaceutical compound primarily used in urology as an antispasmodic agent. It is known for its ability to relax smooth muscles and reduce bladder tone, making it effective in treating urinary frequency and incontinence . The compound exhibits both anticholinergic and calcium antagonist properties, contributing to its muscle relaxation effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Terodiline hydrochloride involves several steps. One common method includes the reaction of N-tert-butyl-4,4-diphenylbutan-2-amine with hydrochloric acid to form the hydrochloride salt . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of Terodiline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Terodiline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its activity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in compounds with different functional groups, potentially enhancing or diminishing the original compound’s properties .
科学的研究の応用
Terodiline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study anticholinergic and calcium antagonist activities.
作用機序
The mechanism of action of Terodiline hydrochloride involves its anticholinergic and calcium antagonist activities. The compound blocks muscarinic receptors, reducing the effects of acetylcholine on smooth muscles, leading to muscle relaxation . Additionally, it inhibits calcium channels, preventing calcium influx into cells, which further contributes to its muscle-relaxing effects . The compound also blocks IKr (Kv11.1) channels, which can pose a risk for torsades de pointes, a type of cardiac arrhythmia .
類似化合物との比較
Similar Compounds
Emepronium bromide: Another anticholinergic agent used to treat urinary incontinence.
Flavoxate hydrochloride: A compound with similar antispasmodic properties used in urology.
Oxybutynin chloride: An anticholinergic medication used to relieve urinary and bladder difficulties.
Uniqueness
Terodiline hydrochloride is unique due to its dual mechanism of action, combining both anticholinergic and calcium antagonist properties. This dual action makes it particularly effective in reducing abnormal bladder contractions and treating urinary incontinence . Additionally, its ability to block IKr channels distinguishes it from other similar compounds, although this also introduces potential cardiotoxicity risks .
特性
CAS番号 |
112652-51-4 |
|---|---|
分子式 |
C20H28ClN |
分子量 |
317.9 g/mol |
IUPAC名 |
(2R)-N-tert-butyl-4,4-diphenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C20H27N.ClH/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16,19,21H,15H2,1-4H3;1H/t16-;/m1./s1 |
InChIキー |
RNGHAJVBYQPLAZ-PKLMIRHRSA-N |
異性体SMILES |
C[C@H](CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl |
正規SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)
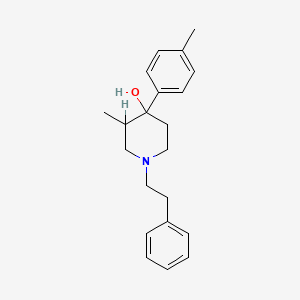
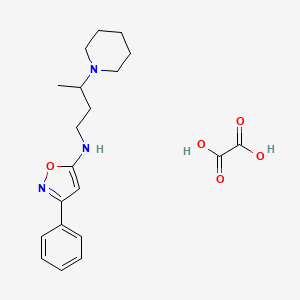
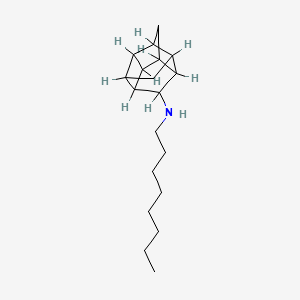
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)

